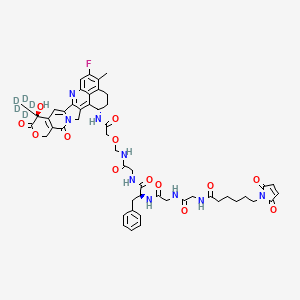

CARM1 degrader-2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

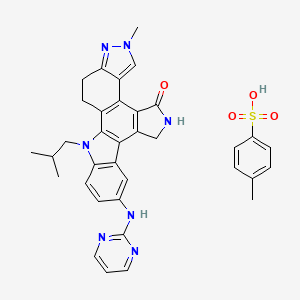

CARM1 degrader-2 is a compound designed to target and degrade coactivator-associated arginine methyltransferase 1 (CARM1), an enzyme involved in the methylation of protein arginine residues. This enzyme plays a crucial role in gene expression regulation, particularly in the context of cancer. By degrading CARM1, this compound aims to inhibit its activity, thereby affecting the methylation of its substrates and potentially reducing cancer cell proliferation and migration .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

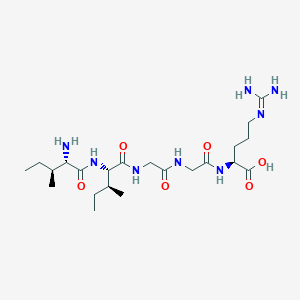

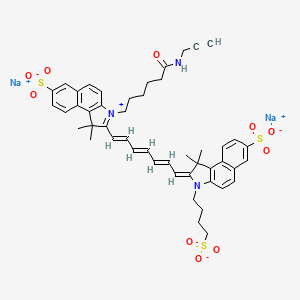

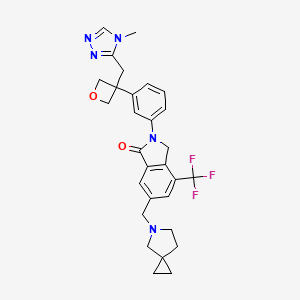

The synthesis of CARM1 degrader-2 involves the creation of a proteolysis-targeting chimera (PROTAC) that includes a CARM1 inhibitor, a linker, and a ligand for the von Hippel-Lindau (VHL) E3 ligase. The synthetic route typically involves:

Synthesis of the CARM1 inhibitor: This step involves the preparation of a molecule that specifically inhibits CARM1.

Linker attachment: A linker molecule is chemically attached to the CARM1 inhibitor.

Ligand attachment: The VHL ligand is then attached to the other end of the linker.

The reaction conditions for these steps often involve standard organic synthesis techniques, including the use of protecting groups, coupling reactions, and purification steps such as chromatography .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the development of efficient purification processes. The use of automated synthesis and high-throughput screening techniques would be essential for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

CARM1 degrader-2 primarily undergoes degradation reactions facilitated by the proteasome. The compound is designed to bring CARM1 into proximity with the VHL E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome .

Common Reagents and Conditions

Ubiquitination: This process requires the presence of ubiquitin, ATP, and the E3 ligase complex.

Proteasomal degradation: This occurs in the presence of the 26S proteasome complex.

Major Products

The major product of the degradation reaction is the breakdown of CARM1 into smaller peptide fragments, which are then further degraded into amino acids .

Wissenschaftliche Forschungsanwendungen

CARM1 degrader-2 has several scientific research applications, particularly in the fields of cancer biology and epigenetics:

Cancer Research: By degrading CARM1, this compound can be used to study the role of CARM1 in cancer cell proliferation, migration, and metastasis. .

Epigenetics: CARM1 is involved in the methylation of histones and other proteins, which is a key process in the regulation of gene expression.

Drug Development: The compound serves as a prototype for the development of other PROTACs targeting different proteins involved in various diseases.

Wirkmechanismus

CARM1 degrader-2 exerts its effects through a mechanism known as proteolysis-targeting chimera (PROTAC). The compound binds to CARM1 and brings it into proximity with the VHL E3 ligase. This interaction leads to the ubiquitination of CARM1, marking it for degradation by the proteasome. The degradation of CARM1 results in the inhibition of its methyltransferase activity, thereby affecting the methylation of its substrates such as poly(A)-binding protein PABP1 and BGR1-associated factor BAF155 .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

CARM1 degrader-1: Another PROTAC targeting CARM1, but with different linker and ligand structures.

CARM1 inhibitor TP-064: A small molecule inhibitor of CARM1 that does not induce degradation but inhibits its enzymatic activity.

Uniqueness

CARM1 degrader-2 is unique in its ability to induce the degradation of CARM1 rather than merely inhibiting its activity. This degradation leads to a more sustained and complete inhibition of CARM1 function, which can be advantageous in therapeutic contexts where long-term suppression of CARM1 activity is desired .

Eigenschaften

Molekularformel |

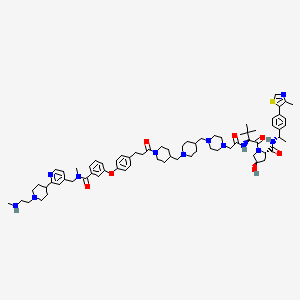

C72H100N12O7S |

|---|---|

Molekulargewicht |

1277.7 g/mol |

IUPAC-Name |

(2S,4R)-1-[(2S)-3,3-dimethyl-2-[[2-[4-[[1-[[1-[3-[4-[3-[methyl-[[2-[1-[2-(methylamino)ethyl]piperidin-4-yl]pyridin-4-yl]methyl]carbamoyl]phenoxy]phenyl]propanoyl]piperidin-4-yl]methyl]piperidin-4-yl]methyl]piperazin-1-yl]acetyl]amino]butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C72H100N12O7S/c1-50(56-14-16-58(17-15-56)67-51(2)75-49-92-67)76-69(88)64-43-60(85)47-84(64)71(90)68(72(3,4)5)77-65(86)48-82-39-37-81(38-40-82)46-53-22-30-80(31-23-53)45-54-24-34-83(35-25-54)66(87)20-13-52-11-18-61(19-12-52)91-62-10-8-9-59(42-62)70(89)78(7)44-55-21-28-74-63(41-55)57-26-32-79(33-27-57)36-29-73-6/h8-12,14-19,21,28,41-42,49-50,53-54,57,60,64,68,73,85H,13,20,22-27,29-40,43-48H2,1-7H3,(H,76,88)(H,77,86)/t50-,60+,64-,68+/m0/s1 |

InChI-Schlüssel |

WRQKOZXHYYEKER-KLLGSTGQSA-N |

Isomerische SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN4CCN(CC4)CC5CCN(CC5)CC6CCN(CC6)C(=O)CCC7=CC=C(C=C7)OC8=CC=CC(=C8)C(=O)N(C)CC9=CC(=NC=C9)C1CCN(CC1)CCNC)O |

Kanonische SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CCN(CC4)CC5CCN(CC5)CC6CCN(CC6)C(=O)CCC7=CC=C(C=C7)OC8=CC=CC(=C8)C(=O)N(C)CC9=CC(=NC=C9)C1CCN(CC1)CCNC)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[6-[1-[5-[4-[4-[[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]amino]-2-chloro-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl]-4-methoxypiperidin-1-yl]-5-oxopentyl]piperidin-4-yl]-5-fluoro-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12370751.png)

![[(2S,10R,12R)-12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl pyridine-4-carboxylate](/img/structure/B12370757.png)

![(1R,7R,12R,14R,15S,16S,17R,20Z,22E,24R,28R)-28-hydroxy-24-(1-hydroxyethyl)-10,16-dimethylspiro[2,5,13,18,25-pentaoxahexacyclo[22.3.1.114,17.01,3.07,12.07,16]nonacosa-10,20,22-triene-15,2'-oxirane]-4,19-dione](/img/structure/B12370758.png)

![[4-[[(2S)-2-[[(2S)-2-[[(2S)-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[bis[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12370779.png)

![[4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-(dimethylamino)benzoate](/img/structure/B12370814.png)